molecular formula C11H10ClNO3 B8327397 5-Chloro-7-(3-methoxyprop-1-ynyl)-1,3-benzodioxol-4-amine

5-Chloro-7-(3-methoxyprop-1-ynyl)-1,3-benzodioxol-4-amine

Cat. No. B8327397
M. Wt: 239.65 g/mol
InChI Key: DPLFZFASNYAVCB-UHFFFAOYSA-N
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Patent
US07173135B2

Procedure details

Bis(Triphenyl-phosphine)palladium(II) chloride (472 mg), copper iodide (192 mg) and diisopropylamine (680 mg) were added to a stirred solution of 6-chloro-4-iodo-2,3-methylenedioxyaniline (1000 mg) and methyl propargyl ether (471 mg) in ethyl acetate (10 mls) at −20° C. The reaction was allowed to warm to ambient temperature over 16 hours. The reaction mixture was partitioned between ethyl acetate and saturated NaHCO3. The organics were washed with water and saturated brine and dried over magnesium sulfate. The product was purified by column chromatography on silica using a gradient of 80–100% Dichloromethane/isohexane as eluent. 6-chloro-4-(3-methoxyprop-1-ynyl)-2,3-methylendioxyaniline was thus obtained as a tan crystalline solid (200 mg); NMR Spectrum: (DMSOd6) 3.28 (s, 3H), 4.26 (s, 2H), 5.52 (s, 2H), 6.05 (s, 2H), 6.93 (s, 1H).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
472 mg
Type
catalyst
Reaction Step One
Quantity
192 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Cl:8][C:9]1[C:14]([NH2:15])=[C:13]2[O:16][CH2:17][O:18][C:12]2=[C:11](I)[CH:10]=1.[CH2:20]([O:23][CH3:24])[C:21]#[CH:22]>C(OCC)(=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[Cl:8][C:9]1[C:14]([NH2:15])=[C:13]2[O:16][CH2:17][O:18][C:12]2=[C:11]([C:22]#[C:21][CH2:20][O:23][CH3:24])[CH:10]=1 |^1:33,52|

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1000 mg
Type
reactant
Smiles
ClC1=CC(=C2C(=C1N)OCO2)I
Name
Quantity
471 mg
Type
reactant
Smiles
C(C#C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
472 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
192 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and saturated NaHCO3
WASH
Type
WASH
Details
The organics were washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica using a gradient of 80–100% Dichloromethane/isohexane as eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2C(=C1N)OCO2)C#CCOC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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